molecular formula C17H17N3O3 B2375976 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034387-11-4

2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2375976
CAS No.: 2034387-11-4
M. Wt: 311.341
InChI Key: MBZRYIORBNFTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, including the formation of the isoxazole ring, the furan ring, and the pyridine ring, followed by their coupling to form the final product. Common synthetic routes may include:

    Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The final step involves coupling the isoxazole, furan, and pyridine rings using reagents such as coupling agents or catalysts under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a lead compound for drug discovery and development.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-15(12(2)23-20-11)7-17(21)19-9-13-3-4-16(18-8-13)14-5-6-22-10-14/h3-6,8,10H,7,9H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZRYIORBNFTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.